![molecular formula C10H6ClF3N2O2 B6336987 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 942031-21-2](/img/structure/B6336987.png)
5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole, also known as CMT-TFM, is an organic compound with a wide range of scientific applications. It is a five-membered heterocyclic ring with a chloromethyl group, a trifluoromethoxy group, and an oxadiazole ring. CMT-TFM is a versatile compound used in various scientific fields, including biochemistry, organic synthesis, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is not well understood, but it is thought to act by forming a covalent bond with the active site of a target protein. This covalent bond is then used to modulate the activity of the target protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it has been shown to have a variety of effects on proteins, enzymes, and other biological molecules. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter levels. In addition, this compound has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and it is relatively non-toxic. In addition, this compound is relatively inexpensive and can be used in a variety of experiments. However, this compound is not very soluble in water, and it can be difficult to remove from reaction mixtures.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on proteins, enzymes, and other biological molecules. In addition, further research could be conducted to identify new applications for this compound, such as its use in drug design or as an inhibitor of enzyme activity. Finally, further research could be conducted to improve the solubility and stability of this compound for use in lab experiments.
Synthesemethoden
5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-(trifluoromethoxy)benzaldehyde and chloroacetyl chloride in a 1:1 molar ratio in anhydrous acetonitrile. The reaction is carried out at room temperature and is usually complete within 24 hours. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole has a wide range of scientific applications, including its use as a synthetic intermediate in organic synthesis, as a reagent in biochemistry, and as a tool for studying the structure and function of proteins. In addition, this compound has been used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c11-5-8-15-9(16-18-8)6-1-3-7(4-2-6)17-10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRIMZCFJOCQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



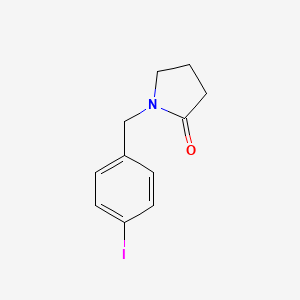
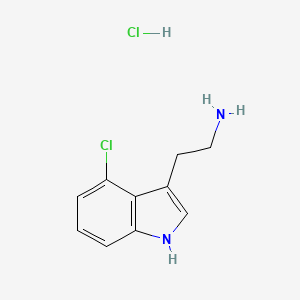

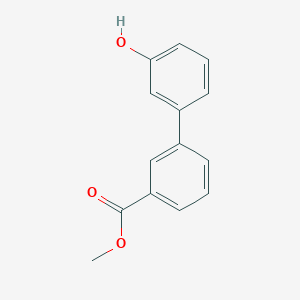
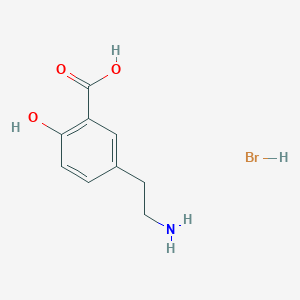
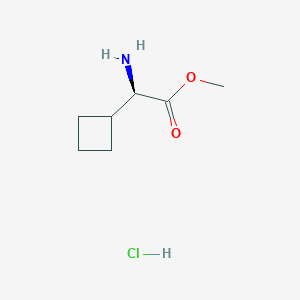
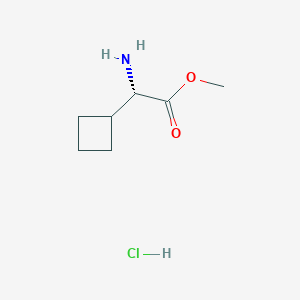



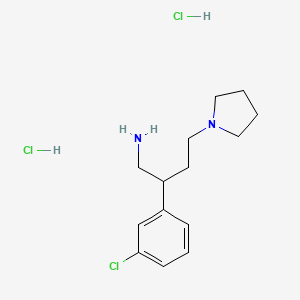
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)